molecular formula C24H32N4O2 B2724173 N1-(2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-N2-(2,5-dimethylphenyl)oxalamide CAS No. 922012-29-1

N1-(2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-N2-(2,5-dimethylphenyl)oxalamide

Cat. No. B2724173
CAS RN: 922012-29-1
M. Wt: 408.546
InChI Key: SWQLGAZNESACHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-(2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-N2-(2,5-dimethylphenyl)oxalamide is a useful research compound. Its molecular formula is C24H32N4O2 and its molecular weight is 408.546. The purity is usually 95%.
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Scientific Research Applications

Anticancer Applications

Recent studies have highlighted the potential of compounds structurally related to N1-(2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-N2-(2,5-dimethylphenyl)oxalamide in cancer treatment. For instance, Ruchelman et al. (2004) examined the effects of similar compounds, notably 11H-Isoquino[4,3-c]cinnolin-12-ones, as novel anticancer agents targeting topoisomerase I with potent cytotoxic activity. The study demonstrated that various substituents on these compounds, including dimethylaminoethyl groups, significantly influenced their anticancer activity. These compounds showed promising results in vivo against non-estrogen responsive breast tumor cell lines when administered orally or by injection (Ruchelman et al., 2004).

Sleep-Wake Modulation

Dugovic et al. (2009) explored compounds with structural similarities to this compound in the context of sleep-wake modulation. They investigated the role of orexin-1 and orexin-2 receptors in sleep regulation using selective antagonists. These compounds, including one with a dimethylaminoethyl group, demonstrated the ability to modulate sleep patterns in rats, indicating their potential application in sleep disorders (Dugovic et al., 2009).

Spectroscopic and Photophysical Studies

A study by Bakalska et al. (2017) on styrylquinolinium dyes, which are structurally related to this compound, provided insights into their spectroscopic and photophysical properties. These compounds, possessing a dimethylamino group, displayed interesting characteristics like solvatochromism and fluorescence, suggesting their potential use in various spectroscopic applications (Bakalska et al., 2017).

Myorelaxant Activity

Gündüz et al. (2008) synthesized and tested compounds, including derivatives of hexahydroquinoline, for myorelaxant activity. These compounds, structurally similar to this compound, exhibited potential as myorelaxants, indicating their applicability in treating muscle-related conditions (Gündüz et al., 2008).

Antiviral Activity

A study by Ivashchenko et al. (2014) investigated the synthesis of ethyl 1,2-dimethyl-5-Hydroxy-1H-Indole-3-carboxylates and their derivatives, including arbidol analogs, for antiviral activity. Although the specific structure of this compound was not directly examined, related compounds were found to exhibit activity against influenza and other viruses, suggesting potential antiviral applications (Ivashchenko et al., 2014).

properties

IUPAC Name

N-[2-(dimethylamino)-2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]-N'-(2,5-dimethylphenyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32N4O2/c1-16-8-9-17(2)20(13-16)26-24(30)23(29)25-15-22(27(3)4)19-10-11-21-18(14-19)7-6-12-28(21)5/h8-11,13-14,22H,6-7,12,15H2,1-5H3,(H,25,29)(H,26,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWQLGAZNESACHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)C(=O)NCC(C2=CC3=C(C=C2)N(CCC3)C)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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